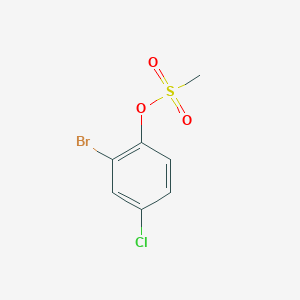

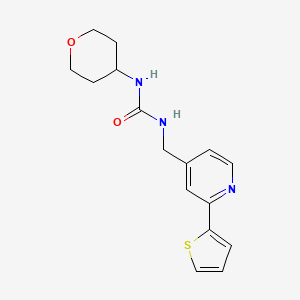

![molecular formula C14H23NO4 B2522249 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid CAS No. 2137427-84-8](/img/structure/B2522249.png)

4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclohexane carboxylic acid derivatives has been explored in various studies. For instance, the synthesis of (3R*,4R*)-4-acetylamino-3-(pent-3-oxy)cyclohex-1-ene-1-carboxylic acid and its isomer has been achieved through a five-step process starting from a Diels–Alder cycloadduct. This method demonstrates the potential for creating moderately potent inhibitors of influenza A sialidase, which could have implications for antiviral drug development . Another study describes the synthesis of 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids, which have shown potent in vitro inhibition of the human classical complement pathway. The synthesis of these compounds also provides insights into the structure-activity relationship (SAR) that could be beneficial for therapeutic applications . Additionally, the ring-closing metathesis-based synthesis of a functionalized cyclohexene skeleton of GS4104 from L-serine highlights an alternative approach to using more commonly employed starting materials like (-)-shikimic acid or (-)-quinic acid .

Molecular Structure Analysis

The molecular structures of cyclohexane carboxylic acid derivatives are crucial for their biological activity. The studies have not only focused on the synthesis but also on the confirmation of the absolute configurations of the key intermediates, which is essential for understanding their biological functions. For example, two-dimensional NMR studies have been used to confirm the configurations of intermediates in the synthesis of a functionalized cyclohexene skeleton related to GS4104 . The precise molecular structure is vital for the interaction with biological targets, such as influenza virus sialidases or components of the human complement system .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cyclohexane carboxylic acid derivatives are diverse and include Diels–Alder cycloadditions, ring-closing metathesis, and diastereoselective Grignard reactions. These reactions are carefully chosen to ensure the correct stereochemistry and functional group incorporation necessary for the desired biological activity. The Diels–Alder reaction, in particular, is a cornerstone in the synthesis of these compounds, providing a stereoselective method for constructing the cyclohexene ring system . Ring-closing metathesis has also been highlighted as a key step in the synthesis of cyclohexene derivatives, showcasing the versatility of this reaction in complex molecule construction .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane carboxylic acid derivatives are influenced by their molecular structures and the presence of functional groups. For example, the presence of acetylamino groups and the specific stereochemistry can affect the solubility, stability, and reactivity of these compounds. The studies provided do not detail the physical properties such as melting points, solubility, or specific optical rotations, but these properties are typically characterized to understand the compounds' behavior in biological systems and potential as pharmaceutical agents . Supramolecular architectures, such as acid-base complexes, can also influence the properties of these compounds, as observed in the co-crystallization of cyclohexane-1,3cis,5cis-tricarboxylic acid with various organic bases, leading to different supramolecular motifs .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of cyclohexane carboxylic acids have been synthesized and evaluated for their potential as receptor agonists. For example, derivatives of 2-(3-(Naphthalen-2-yl)propanamido)cyclohex-1-enecarboxylic acid are known HCA2 receptor agonists, indicating the potential use of similar structures in drug discovery. These compounds are designed with elements that rigidify the molecule, affecting potency and selectivity for receptor activation (Bobiļeva et al., 2014).

Material Science and Catalysis

In material science, cyclohexane carboxylic acid derivatives have facilitated the development of new catalytic processes and materials. The synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes highlights the compound's role in producing novel materials with potential applications in various industries (Bacchi et al., 2005). Additionally, a copper(ii) metal-organic framework (MOF) using a bifunctionalised terpyridine species demonstrates the use of cyclohexane derivatives in enhancing catalytic activity for hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid, showcasing the versatility of these compounds in catalysis and material synthesis (Paul et al., 2016).

Environmental Studies

In environmental studies, the exposure and potential impacts of phthalate plasticizer substitutes such as 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), have been examined. Research has measured the concentrations of DINCH metabolites in human urine, providing insight into the exposure levels of these substitutes over time and their potential environmental and health impacts (Silva et al., 2013).

Propiedades

IUPAC Name |

4-[3-(oxolan-2-yl)propanoylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c16-13(8-7-12-2-1-9-19-12)15-11-5-3-10(4-6-11)14(17)18/h10-12H,1-9H2,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAZVMXJIDFFFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCC(=O)NC2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene](/img/structure/B2522167.png)

![2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine](/img/structure/B2522168.png)

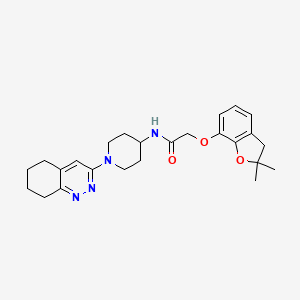

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-5-nitrophenyl)urea](/img/structure/B2522169.png)

![3-(2-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2522176.png)

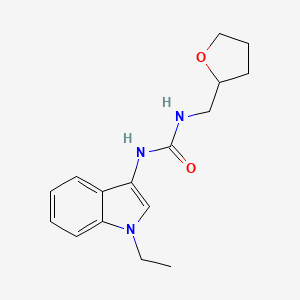

![4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2522179.png)

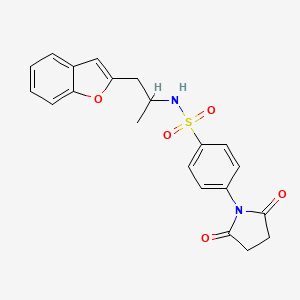

![(E)-4-(N,N-diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2522180.png)

![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B2522183.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2522189.png)